2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid
Description
2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid is an organic compound that features both chlorobenzyl and fluorophenyl groups
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-4-(4-fluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-13-5-1-11(2-6-13)10-20-15(17(22)23)9-16(21)12-3-7-14(19)8-4-12/h1-8,15,20H,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMBIMIIKARZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(CC(=O)C2=CC=C(C=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzylamine with 4-fluorophenylacetic acid under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid
- 2-((4-Fluorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid
- 2-((4-Chlorobenzyl)amino)-4-(4-methylphenyl)-4-oxobutanoic acid
Uniqueness
2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid is unique due to the presence of both chlorobenzyl and fluorophenyl groups. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula: C16H15ClFNO3
- Molecular Weight: 333.75 g/mol
- IUPAC Name: this compound
The presence of a chlorobenzyl group and a fluorophenyl group suggests potential interactions with various biological targets, enhancing its therapeutic profile.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, in vitro assays demonstrated that it significantly reduced the viability of cancer cell lines, including Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma) cells.
The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
These results suggest that the compound possesses significant antibacterial properties, comparable to established antibiotics.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key metabolic pathways in cancer and bacterial cells. Preliminary research indicates that it may interfere with protein synthesis and disrupt cellular signaling pathways critical for cell survival and proliferation.
Case Studies
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Anticancer Efficacy in Animal Models
- A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The treatment resulted in apoptosis induction in tumor tissues, as evidenced by increased levels of cleaved caspase-3.
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Synergistic Effects with Other Agents
- In combination therapy studies, this compound showed enhanced efficacy when used alongside traditional chemotherapeutics such as doxorubicin. The combination therapy resulted in lower IC50 values and improved survival rates in treated animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
